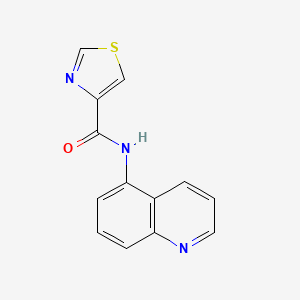![molecular formula C15H14N2O4 B7569037 1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569037.png)
1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, also known as BP3C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BP3C is a pyrrolidine derivative that contains a benzoxazole moiety and a conjugated enone system, making it an interesting target for synthetic chemists.
Mechanism of Action
The exact mechanism of action of 1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Studies have also shown that this compound can inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its ease of synthesis and its ability to modulate multiple signaling pathways. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.
Synthesis Methods
1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of pyrrolidine-3-carboxylic acid with 2-aminobenzoxazole followed by a Claisen-Schmidt condensation reaction with acetylacetone. Another method involves the reaction of pyrrolidine-3-carboxylic acid with 2-chloro-1,3-benzoxazole followed by a Heck coupling reaction with acrolein.
Scientific Research Applications
1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Properties
IUPAC Name |
1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(17-8-7-10(9-17)15(19)20)6-5-13-16-11-3-1-2-4-12(11)21-13/h1-6,10H,7-9H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZUEMKFKXYBBT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C(=O)O)C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7568960.png)

![5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid](/img/structure/B7568974.png)

![1-cyclopropyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B7568982.png)
![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)

![(2R)-1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569003.png)
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7569016.png)
![1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569041.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)
